3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride is a heterocyclic compound characterized by its bicyclic structure, which plays a significant role in various scientific fields due to its unique chemical properties and potential biological activities. This compound is often utilized in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurotransmitter systems, making it a subject of interest for researchers in both chemistry and biology .
The compound can be synthesized through several methods, including cyclization reactions involving enynes or related compounds. Its synthesis has been the focus of various studies aimed at improving yield and efficiency, with methodologies evolving to avoid hazardous reagents and streamline processes .
The synthesis of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride typically involves a multi-step process that can include cyclization reactions catalyzed by transition metals. A notable method includes the reaction of acetic acid with zinc powder to convert precursor compounds into the desired product through a series of alkali treatments and hydrogen chloride gas reactions .
A commonly cited synthetic route involves:
This method has been noted for its high yield (up to 71%) and lower production costs compared to previous methods that required more hazardous reagents .
The molecular formula for 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride is with a molecular weight of approximately 151.63 g/mol. The structure consists of a bicyclic framework containing one nitrogen atom, contributing to its unique properties and reactivity.
The compound's structural characteristics include:
3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride participates in various chemical reactions:
Common reagents involved in these reactions include:
These reactions yield various products while retaining the bicyclic structure, which is crucial for maintaining biological activity .
The mechanism of action for 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride primarily revolves around its interaction with neurotransmitter systems. It acts as a reuptake inhibitor for neurotransmitters such as serotonin, noradrenaline, and dopamine, thereby enhancing their levels in synaptic clefts.
Studies have indicated that this compound may inhibit monoamine oxidase activity, leading to increased concentrations of monoamines within the system. This modulation affects neuronal signaling pathways and can influence mood regulation and cognitive functions .
Relevant data includes melting point ranges and spectral characteristics that confirm its identity during synthesis and analysis phases .
3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride has diverse applications across multiple scientific domains:
This compound's unique properties make it valuable for ongoing research aimed at understanding its biological effects and potential therapeutic applications.
The strategic incorporation of 3-azabicyclo[3.1.0]hexane into medicinal chemistry programs accelerated in the mid-2000s, driven by the demand for structurally novel bioactive compounds. Early synthetic routes faced challenges in stereocontrol and functionalization, particularly for the endo/exo-isomers of 3-azabicyclo[3.1.0]hexan-1-ol derivatives. Breakthroughs in asymmetric cyclopropanation and reductive amination protocols enabled gram-scale production of enantiopure building blocks, making them accessible for structure-activity relationship (SAR) studies. The scaffold's intrinsic rigidity allowed medicinal chemists to probe deep, sterically constrained binding pockets in enzymes and receptors that were inaccessible to flexible chains or monocyclic compounds. By 2010, advanced intermediates like exo-6-(Boc-aminomethyl)-3-azabicyclo[3.1.0]hexane (CAS 134575-12-5) and exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-methanol (CAS 134575-14-7) became commercially available, accelerating drug discovery efforts across the pharmaceutical industry [7] [8].
Table 1: Historical Development of 3-Azabicyclo[3.1.0]hexane-Based Therapeutics
Year | Development Milestone | Significance |
---|---|---|
2008 | Discovery of DPP-IV inhibitors featuring 3-azabicyclo[3.1.0]hexane | Demonstrated scaffold utility in metabolic disorders via conformational restriction [1] |
2013 | Introduction of exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol (CAS 419572-18-2) | Provided key protected intermediate for CNS drug synthesis [7] |
2015 | Patent filings for neuropsychiatric applications (US9205074B2) | Validated scaffold in serotonin/dopamine modulation for depression and anxiety [4] |
2019 | Commercial availability of chiral 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride (CAS 1783356-49-9) | Enabled widespread access to enantiopure building block [8] |
The scaffold's versatility is evidenced by its application across diverse therapeutic areas. For example, DOV Pharmaceuticals exploited the 3-azabicyclo[3.1.0]hexane core in DOV 21947 ((1R,5S)-(+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride), a triple monoamine reuptake inhibitor that demonstrated significant reduction in body weight and plasma triglycerides in diet-induced obesity rodent models. This application highlighted the scaffold's ability to position aromatic substituents optimally for transporter protein interactions while maintaining favorable pharmacokinetic properties [2]. Parallel work identified 1-aryl-3-azabicyclo[3.1.0]hexanes as potent ligands for neurological targets, culminating in patent protection for anxiety, depression, and attention deficit hyperactivity disorder (ADHD) applications [4] [5].
The 3-azabicyclo[3.1.0]hexane system exemplifies strategic molecular rigidification through its unique spirocyclic geometry. The cyclopropane ring imposes significant torsional strain (approximately 27 kcal/mol), locking adjacent substituents in pseudo-axial or pseudo-equatorial orientations. This conformational restriction profoundly influences receptor binding kinetics and residence times. When incorporated into peptidomimetics, such as dipeptidyl peptidase-IV (DPP-IV) inhibitors, the scaffold enforced extended β-strand conformations that enhanced enzyme affinity and selectivity over related proteases like DPP-8 and DPP-9. Researchers noted 10-100 fold potency improvements compared to flexible analogs, attributed to reduced entropic penalty upon target binding [1].
Table 2: Impact of 3-Azabicyclo[3.1.0]hexane Incorporation on Physiochemical Properties
Molecular Property | Flexible Analog | 3-Azabicyclo[3.1.0]hexane-Constrained Analog | Pharmacological Impact |
---|---|---|---|
Polar Surface Area (Ų) | 50-60 | 40-50 | Enhanced blood-brain barrier penetration [4] [9] |
cLogP | 1.5-2.5 | 0.8-1.8 | Optimized solubility/permeability balance |
Rotatable Bonds | 5-7 | 1-3 | Reduced conformational entropy penalty |
Hydrogen Bond Donors | 2-3 | 1-2 | Improved metabolic stability |
The scaffold's stereochemical complexity enables precise three-dimensional pharmacophore placement. The bridgehead carbon and adjacent chiral centers create a well-defined molecular topology that interacts selectively with biological targets. For instance, in glycogen synthase kinase-3β (GSK-3β) inhibitors, the endo-alcohol derivative exhibited 20-fold greater potency than the exo-isomer, demonstrating how subtle stereoelectronic effects translate to significant biological outcomes. Additionally, the protonatable nitrogen (pKa ~9.0-10.5 in hydrochloride form) facilitates salt bridge formation with aspartate or glutamate residues in target proteins, while the hydroxyl group serves as a hydrogen bond donor or acceptor, further enhancing binding specificity. These features collectively address the "molecular obesity" problem in drug discovery by replacing hydrophobic bulk with directed, energetically favorable interactions [6] [8] [9].
The 3-azabicyclo[3.1.0]hexane pharmacophore has demonstrated exceptional versatility in neuropsychiatric disorders through strategic structural modifications. The 1-aryl-3-azabicyclo[3.1.0]hexane derivatives exemplified in patents US9205074B2 and US20070082940A1 show potent activity across monoamine transporters, with nanomolar affinities for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Molecular modeling reveals how the aryl group at the bridgehead position projects into hydrophobic subpockets, while the protonated nitrogen coordinates with sodium-binding sites—a dual interaction mechanism that underpins the triple reuptake inhibition profile. Lead optimization efforts generated compounds like (1R,5S)-1-(3,4-dichlorophenyl)-3-ethyl-3-azabicyclo[3.1.0]hexane, which exhibited sustained reduction in weight gain in canine models over 12 months without cardiovascular effects, highlighting the scaffold's therapeutic advantage over existing antidepressants [2] [4] [5].
Table 3: Neuropsychiatric Applications of 3-Azabicyclo[3.1.0]hexane Derivatives
Therapeutic Area | Representative Compound | Key Biological Target | Observed Efficacy |
---|---|---|---|
Depression/Anxiety | DOV 21947 | SERT/NET/DAT triple uptake inhibitor | Sustained weight reduction in diet-induced obesity models [2] |
Schizophrenia | Phenyl-3-aza-bicyclo[3.1.0]hex-3-yl-methanones | Glycine transporter 1 (GlyT1) inhibitor | Reversal of MK-801-induced hyperlocomotion [9] |
ADHD | 1-(3-Fluoro-4-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane | Dopamine transporter inhibition | Improved attention in rodent distractibility models [5] |
Alzheimer's Disease | 1-Naphthalen-2-yl-3-azabicyclo[3.1.0]hexane derivatives | β-secretase (BACE1) inhibition | Reduced amyloid-β production in cortical neurons [4] |
Beyond monoamine modulation, recent applications target excitatory neurotransmission. Glycine transporter 1 (GlyT1) inhibitors featuring 3-azabicyclo[3.1.0]hexan-3-yl(phenyl)methanone scaffolds (US9012489B2) demonstrate nanomolar potency in synaptosomal uptake assays. These compounds enhance NMDA receptor function by increasing synaptic glycine levels—a promising mechanism for cognitive deficits in schizophrenia and Alzheimer's disease. Molecular dynamics simulations confirm how the bicyclic core orients the phenyl methanone group deep within the GlyT1 vestibule, blocking substrate access more effectively than flexible analogs. This application underscores the scaffold's adaptability to diverse neuropharmacological targets beyond aminergic systems [9]. The scaffold's synthetic tractability enables rapid generation of structural diversity, as evidenced by combinatorial libraries featuring variations at the bridgehead (aryl, heteroaryl), nitrogen (alkyl, acyl), and hydroxyl positions (ethers, esters). These explorations continue to yield compounds with refined target selectivity profiles for personalized neuropsychiatric therapeutics [4] [5] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7